molecular formula C10H14N4OS B11777034 (2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone

(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone

Cat. No.: B11777034
M. Wt: 238.31 g/mol
InChI Key: HAEVEVIILMTFNK-UHFFFAOYSA-N
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Description

(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tetrahydropyrrolo[3,4-c]pyrazole core linked to a thiomorpholino group via a methanone bridge. The compound’s distinct structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone is unique due to its combination of a tetrahydropyrrolo[3,4-c]pyrazole core and a thiomorpholino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H14N4OS

Molecular Weight

238.31 g/mol

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl(thiomorpholin-4-yl)methanone

InChI

InChI=1S/C10H14N4OS/c15-10(14-1-3-16-4-2-14)9-7-5-11-6-8(7)12-13-9/h11H,1-6H2,(H,12,13)

InChI Key

HAEVEVIILMTFNK-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=NNC3=C2CNC3

Origin of Product

United States

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